molecular formula C13H13ClFN3 B2642063 N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine CAS No. 1920010-46-3

N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine

Cat. No. B2642063
CAS RN: 1920010-46-3
M. Wt: 265.72
InChI Key: HAKIEYKQXGZECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The presence of fluorine and chlorine atoms could potentially give this compound unique reactivity and properties, but without specific studies on this compound, it’s difficult to say for certain .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with a specific biological target to exert its effect . Without knowing the intended use of this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds might be toxic, flammable, or reactive . Without specific safety data for this compound, it’s difficult to provide a detailed analysis.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3/c1-2-11-12(15)13(18-8-17-11)16-7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKIEYKQXGZECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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